N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}tryptophan
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Overview
Description
2-{[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of thiophene, indole, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a 3-hydroxy-3-methylbut-1-yn-1-yl group through a Sonogashira–Hagihara cross-coupling reaction.
Indole Derivative Preparation: The indole ring is synthesized separately, often starting from commercially available indole or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and indole groups.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid has diverse applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its functional groups:
Molecular Targets: It can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.
Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of thiophene, indole, and formamido groups, which confer distinct chemical reactivity and biological activity compared to its individual components.
Properties
Molecular Formula |
C21H20N2O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H20N2O4S/c1-21(2,27)10-9-14-7-8-18(28-14)19(24)23-17(20(25)26)11-13-12-22-16-6-4-3-5-15(13)16/h3-8,12,17,22,27H,11H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
JPTMKLWAVSFLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O |
Origin of Product |
United States |
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